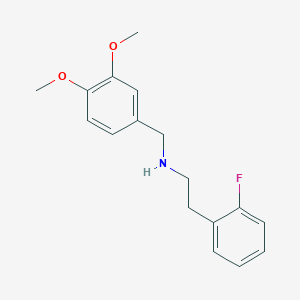![molecular formula C11H14N4O4 B276125 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone](/img/structure/B276125.png)
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure combining pyrimidine and pyrazolone moieties, which may contribute to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of hydroxy and methyl groups via selective functionalization reactions.
Step 3: Construction of the pyrazolone ring through condensation reactions with suitable reagents.
Step 4: Final assembly of the compound by linking the pyrimidine and pyrazolone rings under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone
- 2-(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-thione
- 2-(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-5-8(17)12-11(13-9(5)18)15-10(19)7(3-4-16)6(2)14-15/h14,16H,3-4H2,1-2H3,(H2,12,13,17,18) |
InChIキー |
GDHUYCXJCDSRLV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
正規SMILES |
CC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)

![N-[4-(allyloxy)benzyl]-N-benzylamine](/img/structure/B276066.png)


![ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B276072.png)
![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B276075.png)
![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B276077.png)

![5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)
